URB602 Exhibits Functional Selectivity for 2-AG Elevation Over Anandamide Compared to FAAH Inhibitor URB597
In rat hippocampal slice cultures, URB602 (100 μM) elevated 2-AG levels without affecting levels of other endocannabinoid-related substances, including anandamide (AEA) [1]. In contrast, the FAAH inhibitor URB597 (0.3 mg/kg) significantly reduced placebo responses in mice, an effect not observed with URB602, indicating differential functional engagement of endocannabinoid pathways [2].
| Evidence Dimension | Functional Endocannabinoid Elevation |
|---|---|
| Target Compound Data | URB602 (100 μM) elevated 2-AG levels without altering AEA |
| Comparator Or Baseline | URB597 (0.3 mg/kg) reduced placebo response; URB602 had no effect |
| Quantified Difference | URB602 selectively increases 2-AG; URB597 increases AEA but not 2-AG |
| Conditions | Rat hippocampal slice cultures; mouse placebo conditioning assay |
Why This Matters
This functional selectivity allows researchers to dissect the specific contributions of 2-AG signaling versus AEA pathways in physiological and pathological processes.
- [1] King AR, Duranti A, Tontini A, Rivara S, Rosengarth A, Clapper JR, et al. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chem Biol. 2007 Dec;14(12):1357-65. View Source
- [2] KAKEN. Investigation of brain mechanisms involved in placebo responses in mice and exploration of treatments for neurological diseases. View Source
